molecular formula C20H20N2O3S2 B11685584 (5Z)-3-[4-(diethylamino)phenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-[4-(diethylamino)phenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11685584
M. Wt: 400.5 g/mol
InChI Key: RYBLCFYSNQLFAT-PDGQHHTCSA-N
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Description

(5Z)-3-[4-(diethylamino)phenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a diethylamino group, and a dihydroxyphenyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[4-(diethylamino)phenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with 4-(diethylamino)benzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[4-(diethylamino)phenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted thiazolidinones, each of which has its own set of applications and properties.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-[4-(diethylamino)phenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new drugs and therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-3-[4-(diethylamino)phenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to a decrease in the production of reactive oxygen species (ROS) and other harmful compounds, contributing to its antioxidant and anti-inflammatory effects.

Properties

Molecular Formula

C20H20N2O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

(5Z)-3-[4-(diethylamino)phenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O3S2/c1-3-21(4-2)14-6-8-15(9-7-14)22-19(25)18(27-20(22)26)12-13-5-10-16(23)17(24)11-13/h5-12,23-24H,3-4H2,1-2H3/b18-12-

InChI Key

RYBLCFYSNQLFAT-PDGQHHTCSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S

Origin of Product

United States

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